2-Cyclopropyl-1-phenethyl-1H-benzoimidazole
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Overview
Description
2-Cyclopropyl-1-phenethyl-1H-benzoimidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have been extensively studied for their antiproliferative and antimicrobial activities . Therefore, it can be inferred that the compound may target cellular components involved in proliferation and microbial growth.
Mode of Action
Benzimidazole derivatives, in general, are known to interfere with the function of biomolecules, leading to the inhibition of cell proliferation and microbial growth .
Biochemical Pathways
Given its antiproliferative and antimicrobial activities, it can be inferred that the compound may affect pathways related to cell division and microbial metabolism .
Pharmacokinetics
The compound’s predicted properties include a melting point of 227-229 °c, a boiling point of 3899±110 °C (Predicted), and a density of 1285±006 g/cm3 (Predicted) . These properties may influence the compound’s bioavailability.
Result of Action
It is known that benzimidazole derivatives exhibit good to potent antiproliferative activity against various cancer cell lines . This suggests that the compound may induce cell death or inhibit cell division in these cells.
Action Environment
The compound’s storage conditions are recommended to be 2-8°c , suggesting that temperature may play a role in maintaining its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with benzaldehydes using an oxidation agent such as sodium metabisulphite in a mixture of solvents under mild conditions . This method yields high efficiency and purity of the desired compounds.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs a one-pot procedure involving the cyclodehydration of carboxylic acids and 1,2-phenylenediamine derivatives using hydrochloric acid as the catalyst and solvent . This method is favored for its simplicity and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1-phenethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Sodium metabisulphite is commonly used as an oxidation agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzimidazole ring.
Scientific Research Applications
2-Cyclopropyl-1-phenethyl-1H-benzoimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Osimertinib: A benzimidazole derivative used as an anticancer agent.
Navelbine: Another benzimidazole-based anticancer drug.
Alectinib: A benzimidazole derivative with anticancer properties.
Nocodazole: Known for its ability to disrupt microtubules.
Abermaciclib: A benzimidazole-based drug used in cancer therapy.
Vinblastine: A well-known anticancer drug with a benzimidazole structure.
Uniqueness: 2-Cyclopropyl-1-phenethyl-1H-benzoimidazole stands out due to its unique cyclopropyl and phenethyl substituents, which may enhance its biological activity and specificity compared to other benzimidazole derivatives. These structural features could potentially lead to improved therapeutic efficacy and reduced side effects.
Properties
IUPAC Name |
2-cyclopropyl-1-(2-phenylethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-13-20-17-9-5-4-8-16(17)19-18(20)15-10-11-15/h1-9,15H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBCNXRWJIPLEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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